molecular formula C9H10O B168772 3-methyl-2,3-dihydrobenzofuran CAS No. 13524-73-7

3-methyl-2,3-dihydrobenzofuran

Cat. No.: B168772
CAS No.: 13524-73-7
M. Wt: 134.17 g/mol
InChI Key: YZDGROPVYQGZTK-UHFFFAOYSA-N
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Description

3-methyl-2,3-dihydrobenzofuran is an organic compound with the molecular formula C₉H₁₀O. It belongs to the class of benzofurans, which are heterocyclic compounds containing a fused benzene and furan ring.

Biochemical Analysis

Biochemical Properties

3-Methyl-2,3-dihydro-benzofuran plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The interactions of 3-Methyl-2,3-dihydro-benzofuran with enzymes and proteins are crucial for its biological activity. For instance, it has been found to inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting potential as an anticancer agent . Additionally, its interaction with bacterial proteins can lead to antibacterial effects, making it a promising candidate for the development of new antibiotics .

Cellular Effects

The effects of 3-Methyl-2,3-dihydro-benzofuran on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, 3-Methyl-2,3-dihydro-benzofuran has been shown to inhibit the growth of cancer cells by interfering with key signaling pathways that regulate cell proliferation and survival . It also affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and apoptosis . Furthermore, 3-Methyl-2,3-dihydro-benzofuran can impact cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of 3-Methyl-2,3-dihydro-benzofuran involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, including enzymes and receptors, thereby modulating their activity . For instance, 3-Methyl-2,3-dihydro-benzofuran can inhibit the activity of enzymes involved in cancer cell proliferation by binding to their active sites and preventing substrate binding . Additionally, it can activate or inhibit signaling pathways by interacting with cell surface receptors, leading to changes in downstream signaling events . These interactions ultimately result in alterations in gene expression and cellular function, contributing to the compound’s biological activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methyl-2,3-dihydro-benzofuran can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . The long-term effects of 3-Methyl-2,3-dihydro-benzofuran on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis . The stability and degradation of 3-Methyl-2,3-dihydro-benzofuran must be carefully monitored to ensure consistent experimental results .

Dosage Effects in Animal Models

The effects of 3-Methyl-2,3-dihydro-benzofuran vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit tumor growth and exhibit minimal toxicity . At high doses, 3-Methyl-2,3-dihydro-benzofuran can cause adverse effects, including toxicity and damage to normal tissues . Threshold effects have been observed, where the compound exhibits significant biological activity only above a certain concentration . These findings highlight the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

3-Methyl-2,3-dihydro-benzofuran is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may contribute to its biological activity . Additionally, 3-Methyl-2,3-dihydro-benzofuran can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels . Understanding the metabolic pathways of 3-Methyl-2,3-dihydro-benzofuran is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Transport and Distribution

The transport and distribution of 3-Methyl-2,3-dihydro-benzofuran within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, 3-Methyl-2,3-dihydro-benzofuran can localize to specific cellular compartments, where it exerts its effects . The distribution of 3-Methyl-2,3-dihydro-benzofuran within tissues can also influence its therapeutic efficacy and toxicity . Understanding the transport and distribution mechanisms of this compound is essential for developing effective drug delivery strategies .

Subcellular Localization

The subcellular localization of 3-Methyl-2,3-dihydro-benzofuran plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 3-Methyl-2,3-dihydro-benzofuran may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of 3-Methyl-2,3-dihydro-benzofuran is important for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-2,3-dihydrobenzofuran can be achieved through several methods. One common approach involves the cyclization of 2-allylphenols under acidic conditions. This reaction typically uses a strong acid catalyst such as sulfuric acid or hydrochloric acid to promote the cyclization process . Another method involves the use of transition metal catalysts, such as palladium or rhodium, to facilitate the cyclization of appropriate precursors .

Industrial Production Methods: Industrial production of this compound often employs large-scale batch or continuous flow reactors. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Comparison with Similar Compounds

  • 2-Methyl-2,3-dihydrobenzofuran
  • 2,3-Dihydro-2-methylbenzofuran
  • 2-Methylcoumaran

Comparison: 3-methyl-2,3-dihydrobenzofuran is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

3-methyl-2,3-dihydro-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7-6-10-9-5-3-2-4-8(7)9/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDGROPVYQGZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70341917
Record name 3-Methyl-2,3-dihydro-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13524-73-7
Record name 3-Methyl-2,3-dihydro-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70341917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-2,3-dihydro-1-benzofuran
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a significant advantage of using the photostimulated reaction with reduced ethyl benzoate for synthesizing 3-methyl-2,3-dihydro-benzofuran?

A1: The photostimulated reaction of 1-allyloxy-2-bromobenzene with the monoanion of reduced ethyl benzoate (5H) provides a fast and efficient method for synthesizing 3-methyl-2,3-dihydro-benzofuran []. This method avoids the use of tin, a common reagent in hydrodehalogenation reactions, making it a more environmentally friendly alternative []. The reaction proceeds with high yields, reaching up to 97% in the case of 1-allyloxy-2-bromobenzene [].

Q2: How does the reactivity of reduced ethyl benzoate (5H) compare to other reagents in similar reactions?

A2: Competition experiments demonstrate that 5H exhibits high reactivity towards 1-naphthyl radicals, reacting approximately five times faster than benzenethiolate ions []. This reactivity is near the diffusion limit rate, highlighting its efficiency in these types of reactions [].

Q3: Are there any challenges associated with synthesizing 3-methyl-2,3-dihydro-benzofuran using the photostimulated reaction with reduced ethyl benzoate?

A3: While the reaction with the bromo derivative provides high yields, using 1-allyloxy-2-chlorobenzene results in a lower yield of 55% []. This yield can be improved to 91% by adding acetone enolate ion as an entrainment reagent []. This suggests that the reaction conditions may need to be optimized depending on the starting materials used.

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